Rosuvastatin (D6 Sodium) CAS number 2070009-41-3 properties
Rosuvastatin (D6 Sodium) CAS number 2070009-41-3 properties
CAS Number: 2070009-41-3 Application Focus: Isotope Dilution Mass Spectrometry (IDMS) & Bioanalytical Method Validation
Executive Summary
This technical guide details the physicochemical properties and analytical applications of Rosuvastatin-d6 Sodium , a stable isotope-labeled (SIL) analog of the HMG-CoA reductase inhibitor Rosuvastatin.
Unlike the clinical drug substance (typically Rosuvastatin Calcium), the Sodium salt form of the deuterated standard is preferred in bioanalysis for its superior solubility profile in polar organic solvents (methanol/acetonitrile), facilitating the preparation of concentrated stock solutions. This compound serves as the "Gold Standard" Internal Standard (IS) for correcting matrix effects, recovery variances, and ionization suppression in LC-MS/MS workflows.
Physicochemical Profile
The following data defines the core identity of the reference material. Note the specific deuteration pattern on the isopropyl moiety, which is metabolically stable and ensures the isotope label is not lost during Phase I metabolism.
| Property | Technical Specification |
| Chemical Name | Sodium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-d6-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate |
| CAS Number | 2070009-41-3 |
| Molecular Formula | C₂₂H₂₁D₆FN₃NaO₆S |
| Molecular Weight | 509.55 g/mol (Salt) / ~487.6 g/mol (Free Acid) |
| Isotopic Purity | ≥ 99% Deuterium incorporation (d0 < 0.1%) |
| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL); Sparingly soluble in Acetonitrile |
| pKa | ~4.0 (Carboxylic acid moiety) |
| Appearance | White to off-white hygroscopic solid |
Critical Handling & Stability (Expertise & Experience)
Warning: Rosuvastatin is chemically fragile. Improper handling leads to ex vivo degradation, causing quantitative bias (underestimation of analyte).
The Lactonization Trap
Under acidic conditions (pH < 4), the open-ring dihydroxy acid of Rosuvastatin undergoes intramolecular esterification to form Rosuvastatin Lactone . This reaction is reversible but problematic for chromatography.
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Operational Protocol: Avoid using strong acids (e.g., 1% HCl) during sample extraction. Use buffered extraction solvents (pH 4.5–6.0).
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LC-MS Implication: The lactone is less polar and elutes later than the parent drug. If the lactone is not chromatographically separated, it may undergo in-source fragmentation back to the parent ion, leading to false positives.
Photolytic Instability
Rosuvastatin is highly sensitive to UV/VIS light, degrading into diastereomeric isomers and oxidation products.
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Operational Protocol: All stock solutions must be prepared in amber glassware . All extraction steps should be performed under yellow monochromatic light or low-light conditions.
Stability Visualization
The following diagram illustrates the degradation pathways that must be mitigated during analysis.
Figure 1: Critical degradation pathways. Acidic environments drive lactonization, while light exposure causes irreversible isomerization.
Analytical Application: LC-MS/MS Protocol
This section outlines a self-validating IDMS workflow. The use of Rosuvastatin-d6 corrects for the significant matrix effects often seen in plasma due to phospholipids.
Mass Spectrometry Transitions (MRM)
The deuterium label provides a +6 Da mass shift. Ensure the isolation window (Q1) is narrow enough (unit resolution) to prevent cross-talk from the M+6 isotope of the natural analyte, although this is statistically negligible for this molecule.
| Compound | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Rosuvastatin | ESI (+) | 482.2 [M+H]⁺ | 258.1 | ~35 |
| Rosuvastatin-d6 | ESI (+) | 488.2 [M+H]⁺ | 264.1 | ~35 |
Note: The product ion (m/z 258/264) corresponds to the N-methyl-methanesulfonamide pyrimidine core, retaining the d6-isopropyl label.
Sample Preparation (Protein Precipitation)
This method is preferred over SPE for high-throughput analysis due to the hydrophilic nature of the statin.
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Stock Prep: Dissolve 1 mg Rosuvastatin-d6 Sodium in 1 mL Methanol (not Acetonitrile, to ensure full solubility of the salt). Store at -20°C.
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Working IS Solution: Dilute stock to ~50 ng/mL in 50:50 Methanol:Water.
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Spiking: Aliquot 50 µL human plasma. Add 10 µL Working IS Solution. Vortex 10s.
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Precipitation: Add 200 µL Acetonitrile (containing 0.1% Formic Acid to aid protein crash, but keep contact time short to minimize lactonization).
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Centrifugation: 10,000 x g for 10 mins at 4°C.
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Dilution: Transfer supernatant and dilute 1:1 with 10mM Ammonium Acetate (pH 4.5) to align solvent strength with the initial mobile phase.
Chromatographic Separation
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Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate pH 4.0).
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Mobile Phase B: Acetonitrile.[1]
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Gradient: 30% B to 90% B over 3 minutes.
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Why this works: The acidic mobile phase keeps the carboxylic acid protonated (improving retention on C18), but the gradient speed prevents significant on-column lactonization.
IDMS Workflow Diagram
Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow. The d6-IS tracks the analyte through extraction and ionization, nullifying matrix effects.
Biological Context & Mechanism
While this guide focuses on the analytical properties, understanding the biological target ensures proper study design (e.g., knowing expected concentration ranges).
Rosuvastatin is a competitive inhibitor of HMG-CoA Reductase , the rate-limiting enzyme in the mevalonate pathway.
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Binding Affinity: It has the highest binding affinity among statins due to additional polar interactions between the sulfonamide group (present in the product ion m/z 258) and the enzyme's active site.
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Pharmacokinetics: Unlike Atorvastatin, Rosuvastatin is hydrophilic and requires OATP1B1 transporters for hepatic uptake.
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Metabolism: Minimal metabolism (approx 10%) via CYP2C9. The d6-label on the isopropyl group is robust against the minor N-desmethylation pathway.
References
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US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Trivedi, R. K., et al. (2005). Determination of rosuvastatin in rat plasma by HPLC: Validation and its application to pharmacokinetic studies. Biomedical Chromatography. Retrieved from [Link]
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Hull, C. K., et al. (2002). Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection. Journal of Chromatography B. Retrieved from [Link]
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SynZeal Research. (2024). Rosuvastatin-d6 Sodium Salt Reference Standard COA Data. Retrieved from [Link][2]
